4-Chloro-N-(4-methylphenyl)aniline
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Overview
Description
4-Chloro-N-(4-methylphenyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group and a methylphenyl group attached to the aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-N-(4-methylphenyl)aniline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 4-chloronitrobenzene with 4-methylaniline under high temperature and pressure conditions . Another method includes the reduction of 4-chloro-4’-nitrodiphenylamine using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or column chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(4-methylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas with palladium catalysts for reduction, and strong bases or nucleophiles for substitution reactions. Conditions such as high temperature and pressure are often required to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of 4-chloro-4’-nitrodiphenylamine yields this compound, while substitution reactions can produce various substituted anilines .
Scientific Research Applications
4-Chloro-N-(4-methylphenyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-N-(4-methylphenyl)aniline involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: Similar in structure but lacks the methylphenyl group.
4-Methylaniline: Similar in structure but lacks the chloro group.
4-Chloro-2-methylaniline: Similar in structure but has a different substitution pattern
Uniqueness
4-Chloro-N-(4-methylphenyl)aniline is unique due to the presence of both the chloro and methylphenyl groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in various synthetic processes and applications .
Properties
CAS No. |
21648-16-8 |
---|---|
Molecular Formula |
C13H12ClN |
Molecular Weight |
217.69 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-methylaniline |
InChI |
InChI=1S/C13H12ClN/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9,15H,1H3 |
InChI Key |
RQEVUKLMULASCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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